molecular formula C8H6N2O3 B2845358 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1378261-13-2

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B2845358
CAS RN: 1378261-13-2
M. Wt: 178.147
InChI Key: ARPZAVQSNDQBBK-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid is a chemical compound with the CAS Number: 1378261-13-2 . It has a molecular weight of 178.15 and its IUPAC name is 5-hydroxy-1H-benzimidazole-4-carboxylic acid . It is a solid at room temperature .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized from glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3/c11-5-2-1-4-7 (10-3-9-4)6 (5)8 (12)13/h1-3,11H, (H,9,10) (H,12,13) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is sealed in dry storage at room temperature .

Scientific Research Applications

Biodegradation Pathways and Environmental Impact
A study on the biotransformation of benzotriazoles, which are closely related compounds, in activated sludge revealed significant insights into aerobic biological degradation mechanisms. Degradation pathways for benzotriazoles, including the production of transformation products like 4- and 5-hydroxy-1H-benzotriazole, were elucidated. These findings highlight the environmental relevance of such transformation products found in wastewater effluents, indicating the broad range of possible biodegradation pathways including oxidation, hydroxylation, and the significance of cometabolic processes in biological wastewater treatment. This research underscores the environmental pathways and impacts of structurally similar compounds, offering a glimpse into the fate of 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid in aquatic environments (Huntscha et al., 2014).

Synthesis and Biological Activities
Another facet of research on similar imidazole derivatives focused on the synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids. This includes the design of compounds with varying substituents, aiming to enhance binding affinity to biological receptors and inhibitory effects on physiological responses. Such studies offer foundational knowledge for the development of therapeutic agents, leveraging the chemical structure similar to this compound (Yanagisawa et al., 1996).

Anticancer Properties
Research into substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters highlighted the potential anticancer properties of these compounds. They were examined for antiproliferative effects against breast cancer cell lines, with some compounds exhibiting significant efficacy. This suggests that derivatives of this compound could serve as leads for the development of novel cancer therapeutics (Karthikeyan et al., 2017).

Corrosion Inhibition
Investigations into the corrosion inhibition properties of imidazole derivatives on mild steel in acidic solutions demonstrated the potential of these compounds as effective corrosion inhibitors. The study of 2,4,5-trisubstituted imidazole derivatives, for example, revealed that these molecules can form protective layers on metal surfaces, inhibiting corrosion. This research underscores the applicability of imidazole derivatives in industrial settings to protect metals from acidic corrosion, potentially extending to derivatives like this compound (Prashanth et al., 2021).

Safety and Hazards

The safety information for 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H319 . The precautionary statements include P264-P280-P305+P351+P338-P337+P313 .

Future Directions

While specific future directions for 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid are not mentioned in the retrieved sources, imidazole derivatives are known for their broad range of chemical and biological properties . This suggests that they could be further explored for potential applications in various fields, including drug development .

properties

IUPAC Name

5-hydroxy-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-2-1-4-7(10-3-9-4)6(5)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZAVQSNDQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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